molecular formula C20H24FNO3 B7145178 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-fluoroadamantane-1-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-fluoroadamantane-1-carboxamide

Cat. No.: B7145178
M. Wt: 345.4 g/mol
InChI Key: JPRIUUZLKIHZEY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-fluoroadamantane-1-carboxamide is a complex organic compound that features a unique combination of a benzodioxin ring and an adamantane structure

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-fluoroadamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO3/c21-20-9-14-5-15(10-20)8-19(7-14,12-20)18(23)22-11-13-1-2-16-17(6-13)25-4-3-24-16/h1-2,6,14-15H,3-5,7-12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRIUUZLKIHZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNC(=O)C34CC5CC(C3)CC(C5)(C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-fluoroadamantane-1-carboxamide typically involves multiple steps. The initial step often includes the preparation of the benzodioxin ring, which can be synthesized by reacting 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions . The adamantane structure is then introduced through a series of reactions involving fluorination and carboxamidation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-fluoroadamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzodioxin ring, potentially leading to the formation of quinones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorine atom in the adamantane structure can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring can yield quinones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-fluoroadamantane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound can be used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-fluoroadamantane-1-carboxamide involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes, potentially inhibiting their activity, while the adamantane structure can enhance the compound’s stability and bioavailability. The fluorine atom can also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin ring but has a different substituent, leading to different chemical properties and applications.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Another similar compound with antibacterial properties.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-fluoroadamantane-1-carboxamide is unique due to the presence of the fluoroadamantane structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in medicinal chemistry for developing drugs with enhanced stability and efficacy.

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